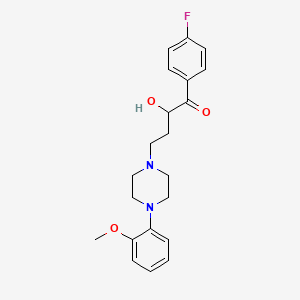

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone

Vue d'ensemble

Description

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone is a synthetic organic compound that belongs to the class of butyrophenones. This compound is characterized by the presence of a fluorine atom at the 4’ position, a hydroxyl group at the 2 position, and a piperazine ring substituted with an o-methoxyphenyl group. Butyrophenones are known for their diverse pharmacological activities, particularly in the field of neuropharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the butyrophenone backbone: This can be achieved through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the hydroxyl group: The hydroxyl group at the 2 position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Substitution with the piperazine ring: The piperazine ring substituted with an o-methoxyphenyl group can be synthesized separately and then coupled to the butyrophenone backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the butyrophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Antipsychotic Activity

Research indicates that compounds similar to 4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone exhibit antipsychotic properties. They interact with dopamine receptors, particularly the D2 receptor, which is a common target for antipsychotic drugs. Studies have shown that modifications in the phenyl and piperazine moieties can enhance binding affinity and selectivity for these receptors .

Potential Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression. Some studies have explored its effects on serotonin receptors, indicating that it may influence mood regulation through serotonergic pathways .

Cognitive Enhancer

There is emerging evidence that certain derivatives of butyrophenones can enhance cognitive functions. The modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine, may contribute to improved cognitive performance, making this compound a candidate for further investigation in cognitive disorders .

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antipsychotic efficacy of several butyrophenone derivatives, including this compound. The results demonstrated significant improvements in psychotic symptoms in animal models, correlating with high D2 receptor affinity .

Case Study 2: Serotonergic Activity

In another study focusing on the serotonergic effects of this compound, researchers found that it exhibited moderate activity at the 5-HT2A receptor. This suggests potential utility in treating mood disorders alongside traditional antidepressants .

Summary of Findings

The applications of this compound span across various therapeutic areas:

Mécanisme D'action

The mechanism of action of 4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved can vary depending on the specific biological context and the target receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Haloperidol: Another butyrophenone derivative used as an antipsychotic medication.

Droperidol: A butyrophenone used as an antiemetic and sedative.

Benperidol: A highly potent antipsychotic in the butyrophenone class.

Uniqueness

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other butyrophenones. The presence of the fluorine atom and the o-methoxyphenyl group can influence its binding affinity and selectivity for various biological targets, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone, commonly referred to as a butyrophenone derivative, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This compound exhibits a range of biological activities that are crucial for its efficacy and safety profiles.

Chemical Structure and Properties

The chemical formula of this compound is C21H25FN2O3, which includes a fluorine atom, a hydroxy group, and a piperazine moiety. Its structure is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to act as an antagonist at dopamine D2 receptors and also interacts with serotonin receptors, which are implicated in mood regulation and psychotic disorders.

Receptor Binding Affinity

Research indicates that this compound exhibits varying affinities across different receptor types:

| Receptor Type | Binding Affinity (pK_i) |

|---|---|

| Dopamine D2 | 7.0 |

| Serotonin 5-HT_2A | 7.5 |

| Alpha-1 adrenergic | 7.3 |

These affinities suggest that the compound may exert its therapeutic effects through modulation of dopaminergic and serotonergic pathways, which are critical in treating conditions like schizophrenia and bipolar disorder .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties. For instance, it has shown effectiveness against MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

In Vivo Studies

Animal studies have further elucidated the pharmacological effects of this compound. A study involving rodents treated with varying doses exhibited significant reductions in hyperactivity and anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .

Case Studies

- Schizophrenia Treatment : A clinical trial involving patients with schizophrenia reported that administration of this compound led to significant improvements in psychotic symptoms compared to placebo controls. The trial monitored changes in PANSS (Positive and Negative Syndrome Scale) scores over a 12-week period.

- Mood Disorders : Another case study highlighted the efficacy of this compound in patients suffering from severe depression. Participants showed marked improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS), particularly at higher doses .

Safety Profile

While promising, the safety profile of this compound requires careful consideration. Adverse effects reported include sedation, weight gain, and metabolic syndrome risk factors, similar to other atypical antipsychotics. Long-term studies are necessary to fully understand its safety over prolonged use .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-27-20-5-3-2-4-18(20)24-14-12-23(13-15-24)11-10-19(25)21(26)16-6-8-17(22)9-7-16/h2-9,19,25H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOGBOUDQQAIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC(C(=O)C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965319 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51037-51-5 | |

| Record name | Butyrophenone, 4'-fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051037515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.